molecular formula C20H22N2O B5849884 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine

1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine

Cat. No. B5849884
M. Wt: 306.4 g/mol
InChI Key: NDHOQNJUYORTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine (abbreviated as AFP) is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has a fluorenylmethyl group attached to one of its nitrogen atoms. AFP has a unique structure that makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is based on its ability to fluoresce when exposed to light of a specific wavelength. This property allows researchers to track the movement of the compound within cells and tissues. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine can also interact with other molecules, such as proteins and nucleic acids, leading to changes in their conformation or activity.
Biochemical and Physiological Effects:
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe and reliable tool for scientific research. However, its effects on biological systems are still being studied, and more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research is its high sensitivity and specificity. It can be used to detect small changes in biological processes, making it a valuable tool for studying complex systems. However, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has some limitations, such as its limited solubility in aqueous solutions and its tendency to aggregate at high concentrations. These issues can be addressed by using appropriate solvents and concentrations.

Future Directions

There are many potential future directions for the use of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research. Some of these include:
1. Developing new synthetic methods for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine that are more efficient and cost-effective.
2. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine as a tool for studying the interaction of drugs with biological targets.
3. Developing new applications for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in medical diagnostics and imaging.
4. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine to study the effects of environmental toxins on biological systems.
5. Combining 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine with other fluorescent probes to study complex biological processes.
Conclusion:
In conclusion, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is a valuable tool for scientific research. Its unique structure and fluorescence properties make it a versatile probe for studying various biological processes. While more research is needed to fully understand its effects on biological systems, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has already proven to be a valuable tool for many researchers in the field.

Synthesis Methods

The synthesis of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine involves the reaction of 1-acetyl piperazine with 9H-fluoren-2-ylmethyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine. The purity of the synthesized compound can be improved by recrystallization or chromatography.

Scientific Research Applications

1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to receptors, the transport of molecules across cell membranes, and the localization of proteins within cells. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is also used as a substrate for enzyme assays, as it can be readily hydrolyzed by certain enzymes.

properties

IUPAC Name

1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15(23)22-10-8-21(9-11-22)14-16-6-7-20-18(12-16)13-17-4-2-3-5-19(17)20/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOQNJUYORTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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